molecular formula C34H48Li4N9O17P3S B12377943 Biotin-16-dGTP (tetralithium)

Biotin-16-dGTP (tetralithium)

Cat. No.: B12377943
M. Wt: 1007.7 g/mol
InChI Key: NXFWGTGNBRNPFS-VYUWXLQCSA-J
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Description

Biotin-16-dGTP (tetralithium) is a biotin-labeled deoxyguanosine triphosphate (dGTP) compound. It is primarily used in molecular biology for labeling oligonucleotides, which are short DNA or RNA molecules. The biotin label allows for the detection and purification of these oligonucleotides using streptavidin or avidin-based methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-16-dGTP (tetralithium) involves the chemical modification of dGTP with a biotin moiety. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Biotin-16-dGTP (tetralithium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Biotin-16-dGTP (tetralithium) primarily undergoes substitution reactions, where the biotin moiety is introduced into the dGTP molecule. It can also participate in polymerization reactions during DNA synthesis.

Common Reagents and Conditions

Major Products

The major product of the biotinylation reaction is Biotin-16-dGTP (tetralithium). During DNA synthesis, the major products are biotin-labeled DNA molecules, which can be detected and purified using streptavidin or avidin-based methods .

Scientific Research Applications

Biotin-16-dGTP (tetralithium) has a wide range of applications in scientific research:

Mechanism of Action

Biotin-16-dGTP (tetralithium) exerts its effects through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction allows for the detection and purification of biotin-labeled molecules. The biotin moiety does not interfere with the normal function of the dGTP molecule, allowing it to be incorporated into DNA during synthesis .

Comparison with Similar Compounds

Biotin-16-dGTP (tetralithium) is unique due to its biotin label, which allows for easy detection and purification. Similar compounds include:

These compounds share the common feature of a biotin label but differ in the nucleotide base they are attached to, allowing for specific applications in DNA synthesis and labeling .

Properties

Molecular Formula

C34H48Li4N9O17P3S

Molecular Weight

1007.7 g/mol

IUPAC Name

tetralithium;[[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C34H52N9O17P3S.4Li/c35-33-41-31-29(32(48)42-33)20(17-43(31)28-16-22(44)23(58-28)18-57-62(53,54)60-63(55,56)59-61(50,51)52)8-6-14-37-27(47)12-7-15-38-25(45)10-2-1-5-13-36-26(46)11-4-3-9-24-30-21(19-64-24)39-34(49)40-30;;;;/h17,21-24,28,30,44H,1-5,7,9-16,18-19H2,(H,36,46)(H,37,47)(H,38,45)(H,53,54)(H,55,56)(H2,39,40,49)(H2,50,51,52)(H3,35,41,42,48);;;;/q;4*+1/p-4/t21-,22?,23+,24-,28+,30-;;;;/m0..../s1

InChI Key

NXFWGTGNBRNPFS-VYUWXLQCSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

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